molecular formula C19H23N3O4S B2773746 2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide CAS No. 899973-79-6

2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide

Cat. No. B2773746
CAS RN: 899973-79-6
M. Wt: 389.47
InChI Key: XHNCFTUDUKFGFG-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrimidine, which is a basic aromatic ring present in many important biomolecules, such as DNA and RNA . The compound also contains a thioether group (-S-) and an acetamide group (-NHCOCH3), which can significantly influence its chemical properties and potential biological activity .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using techniques like NMR spectroscopy . The presence of different functional groups and heterocycles in the molecule would result in a complex NMR spectrum.


Chemical Reactions Analysis

The chemical reactions involving this compound would largely depend on the reactivity of its functional groups . For instance, the thioether group might undergo oxidation, and the acetamide group could participate in hydrolysis reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar groups like acetamide could enhance its solubility in polar solvents .

Scientific Research Applications

Antimicrobial Applications

Research conducted by Hossan et al. (2012) demonstrates the synthesis and antimicrobial efficacy of pyrimidinone derivatives fused with thiophene rings, highlighting their potential as antimicrobial agents. This study underscores the importance of structural manipulation in creating compounds with significant biological activity against bacterial and fungal pathogens (Hossan et al., 2012).

Radioligand Development for PET Imaging

Dollé et al. (2008) focus on the development of selective radioligands for imaging the translocator protein (18 kDa) with PET, showcasing the application of pyrimidineacetamide derivatives in medical imaging. This work is a prime example of how structural modifications can be leveraged to develop tools for advanced diagnostic techniques (Dollé et al., 2008).

Analgesic and Anti-inflammatory Agents

Abu‐Hashem et al. (2020) synthesized novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, exploring their potential as anti-inflammatory and analgesic agents. Their findings contribute to the ongoing search for more effective and selective COX-2 inhibitors with analgesic and anti-inflammatory properties (Abu‐Hashem et al., 2020).

Chemical Reactivity and Biological Evaluation

Farouk et al. (2021) investigated the chemical reactivity and biological evaluation of a novel 2-[(1-chloro-3-oxoprop-1-en-1-yl)amino]-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile, providing insight into the synthesis of nitrogen heterocyclic compounds and their potential biological activities. This study exemplifies the exploration of new compounds for biological and pharmacological applications (Farouk et al., 2021).

Safety and Hazards

Without specific toxicity data, it’s hard to comment on the safety and hazards of this compound. As with any chemical compound, appropriate safety measures should be taken while handling it .

properties

IUPAC Name

2-[[1-(3-hydroxypropyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4S/c1-26-14-8-6-13(7-9-14)20-17(24)12-27-18-15-4-2-5-16(15)22(10-3-11-23)19(25)21-18/h6-9,23H,2-5,10-12H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHNCFTUDUKFGFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide

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